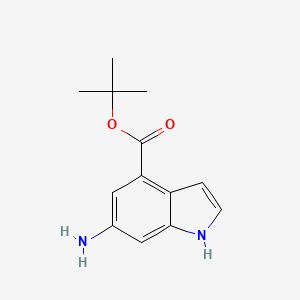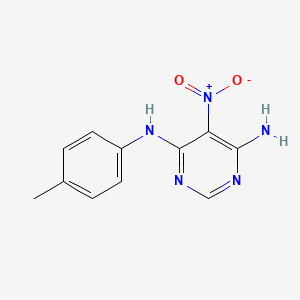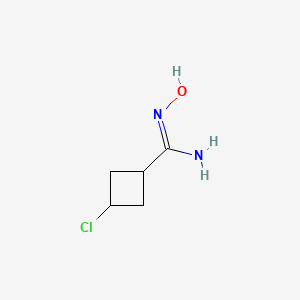
5-(Trifluoromethyl)quinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)quinolin-3-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse applications in medicinal chemistry due to their unique structural properties. The trifluoromethyl group (-CF₃) enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific fields .
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities . The trifluoromethyl group also plays an increasingly important role in pharmaceuticals .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group can also influence the reactivity of carbon-centered radical intermediates .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to influence the stability and reactivity of pharmaceutical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me₃SiCF₃ and Cu(OTf)₂ as catalysts . This reaction proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated quinolines often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. The Suzuki-Miyaura coupling reaction is particularly favored for its mild reaction conditions and high functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparaison Avec Des Composés Similaires
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness: 5-(Trifluoromethyl)quinolin-3-amine stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various applications in medicinal chemistry and beyond .
Propriétés
IUPAC Name |
5-(trifluoromethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDFMFMGGNQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2913508.png)
![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)




![1-[(3-bromophenyl)methyl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2913514.png)

![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine](/img/structure/B2913518.png)
